![molecular formula C19H20F2N2O B5648307 1-{4-[4-(2,4-difluorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5648307.png)
1-{4-[4-(2,4-difluorobenzyl)-1-piperazinyl]phenyl}ethanone
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 1-{4-[4-(2,4-difluorobenzyl)-1-piperazinyl]phenyl}ethanone involves multiple steps, including the formation of piperazine derivatives and the introduction of difluorobenzyl groups. Electrochemical synthesis methods have been explored for creating arylthiobenzazoles, indicating a potential route for synthesizing related compounds through electrochemical oxidation processes (Amani & Nematollahi, 2012).
Molecular Structure Analysis
Molecular structure analysis of related compounds shows diverse conformations and interactions. For instance, in some cases, the piperazine ring adopts a chair conformation, and the spatial arrangement between different groups within the molecule, such as the dihedral angles, plays a crucial role in its overall structure (Zhang et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving compounds with similar structures to 1-{4-[4-(2,4-difluorobenzyl)-1-piperazinyl]phenyl}ethanone often include nucleophilic additions and Michael addition reactions, as seen in the electrochemical synthesis of arylthiobenzazoles (Amani & Nematollahi, 2012). These reactions are crucial for modifying the compound's chemical structure and introducing new functional groups.
Physical Properties Analysis
The physical properties of related compounds are influenced by their molecular structure. For example, the conformation of the piperazine ring and the presence of substituents like difluorobenzyl groups affect the compound's crystal structure and intermolecular interactions, such as hydrogen bonding and π-π interactions (Dayananda et al., 2012).
Chemical Properties Analysis
The chemical properties of 1-{4-[4-(2,4-difluorobenzyl)-1-piperazinyl]phenyl}ethanone derivatives are characterized by their reactivity towards nucleophiles and the ability to undergo various chemical transformations. The electrochemical oxidation process is a notable reaction pathway, offering insights into the compound's reactivity and potential for chemical modification (Amani & Nematollahi, 2012).
properties
IUPAC Name |
1-[4-[4-[(2,4-difluorophenyl)methyl]piperazin-1-yl]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O/c1-14(24)15-3-6-18(7-4-15)23-10-8-22(9-11-23)13-16-2-5-17(20)12-19(16)21/h2-7,12H,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQWOLXPUDFYGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[4-[(2,4-Difluorophenyl)methyl]piperazin-1-yl]phenyl]ethanone |
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